molecular formula C20H21N3O3S B12384231 (9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one

(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one

Cat. No.: B12384231
M. Wt: 383.5 g/mol
InChI Key: KUIAFBSRBMWQQP-FQEVSTJZSA-N
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Description

The compound (9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[73003,7]dodeca-1,3(7),5-trien-8-one is a complex organic molecule with a unique structure It contains multiple functional groups, including a hydroxy group, a morpholinyl group, and a thia-diazatricyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one involves multiple steps. One common approach is to start with the preparation of the core tricyclic structure, followed by the introduction of the hydroxy, methyl, and morpholinyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

The compound (9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups or the core structure.

    Substitution: The morpholinyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the morpholinyl group may result in a new derivative with altered biological activity.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, (9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one is explored for its potential as a drug candidate. Its pharmacological properties, such as efficacy, selectivity, and safety, are evaluated in preclinical and clinical studies.

Industry

In industry, the compound is used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced performance in applications such as catalysis, electronics, and coatings.

Mechanism of Action

The mechanism of action of (9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation. Understanding these interactions is crucial for elucidating its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    (9R)-9-hydroxy-5-methyl-12-(4-piperidin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one: Similar structure with a piperidinyl group instead of a morpholinyl group.

    (9R)-9-hydroxy-5-methyl-12-(4-pyrrolidin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one: Similar structure with a pyrrolidinyl group instead of a morpholinyl group.

Uniqueness

The uniqueness of (9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one lies in its specific combination of functional groups and the resulting properties. The presence of the morpholinyl group, in particular, imparts unique biological activity and chemical reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one

InChI

InChI=1S/C20H21N3O3S/c1-13-12-16-17(24)20(25)6-7-23(19(20)21-18(16)27-13)15-4-2-14(3-5-15)22-8-10-26-11-9-22/h2-5,12,25H,6-11H2,1H3/t20-/m0/s1

InChI Key

KUIAFBSRBMWQQP-FQEVSTJZSA-N

Isomeric SMILES

CC1=CC2=C(S1)N=C3[C@@](C2=O)(CCN3C4=CC=C(C=C4)N5CCOCC5)O

Canonical SMILES

CC1=CC2=C(S1)N=C3C(C2=O)(CCN3C4=CC=C(C=C4)N5CCOCC5)O

Origin of Product

United States

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